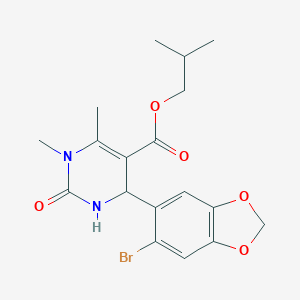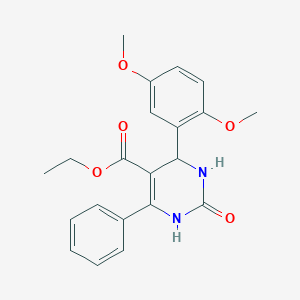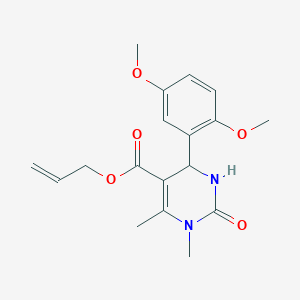![molecular formula C14H13FN2O2 B405901 4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B405901.png)
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H13FN2O2 It is a derivative of aniline, where the aniline core is substituted with a fluoro group at the 4-position, a methyl group at the 2-position, and a nitrobenzyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of the benzene ring, followed by a reduction to convert the acyl group to an alkane.
Substitution: Introduction of the fluoro and methyl groups at the respective positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-fluoro-2-methyl-N-(4-aminobenzyl)aniline.
Applications De Recherche Scientifique
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methyl groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoro-2-methyl-1-nitrobenzene: Similar structure but lacks the aniline group.
N-methyl-2-fluoro-4-aminobenzamide: Contains a similar fluoro and methyl substitution pattern but differs in the functional groups attached to the benzene ring
Uniqueness
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H13FN2O2 |
|---|---|
Poids moléculaire |
260.26g/mol |
Nom IUPAC |
4-fluoro-2-methyl-N-[(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C14H13FN2O2/c1-10-8-12(15)4-7-14(10)16-9-11-2-5-13(6-3-11)17(18)19/h2-8,16H,9H2,1H3 |
Clé InChI |
HOKFYGNOWFBTBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1)F)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilité |
0.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Cyanobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B405825.png)
![2-[(2-Cyanobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B405827.png)
![2-[(2-Cyanobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405828.png)
![N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B405830.png)
![6,8-dichloro-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405831.png)
![2-[(2-Cyanobenzyl)sulfanyl]-6-thien-2-yl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405833.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B405835.png)

![[(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B405837.png)
![1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B405841.png)
